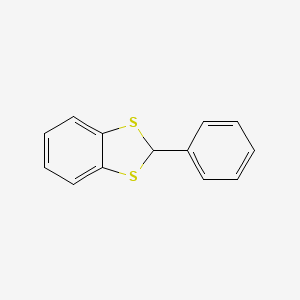

1,3-Benzodithiole, 2-phenyl-

CAS No.: 61666-78-2

Cat. No.: VC20636991

Molecular Formula: C13H10S2

Molecular Weight: 230.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61666-78-2 |

|---|---|

| Molecular Formula | C13H10S2 |

| Molecular Weight | 230.4 g/mol |

| IUPAC Name | 2-phenyl-1,3-benzodithiole |

| Standard InChI | InChI=1S/C13H10S2/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9,13H |

| Standard InChI Key | NBXSWOJXMHBTMD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2SC3=CC=CC=C3S2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

2-Phenyl-1,3-benzodithiole belongs to the benzodithiole family, a class of compounds featuring a fused benzene ring with two sulfur atoms in a 1,3-dithiole configuration. Key physicochemical parameters are summarized below:

| Property | Value |

|---|---|

| CAS Number | 61666-78-2 |

| Molecular Formula | |

| Molecular Weight | 230.348 g/mol |

| Exact Mass | 230.022 g/mol |

| Topological Polar Surface Area (PSA) | 50.6 Ų |

| LogP (Octanol-Water Partition Coefficient) | 4.58 |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Density | Not reported |

The high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems . The PSA value, a measure of hydrogen-bonding capacity, is moderate, reflecting the compound’s balance between polarity and hydrophobicity.

Structural Analysis

The molecule consists of a planar benzodithiole ring system fused to a benzene ring, with a phenyl group substituent at the 2-position. X-ray crystallography data for closely related benzodithioles reveal a nearly coplanar arrangement of the sulfur atoms and aromatic rings, which facilitates conjugation and stabilizes the structure through resonance . The sulfur atoms contribute to electron delocalization, making the compound a candidate for charge-transfer applications in materials science.

Synthetic Methodologies

Early Synthesis Routes

The first synthesis of 2-phenyl-1,3-benzodithiole was reported by Furia et al. (1990), who employed a cyclization strategy using 1,2-benzenedithiol and phenylacetylene under basic conditions . This method yielded the target compound in ~89% purity, with the reaction proceeding via a nucleophilic addition-elimination mechanism:

Key reaction parameters included a temperature of 80°C and a catalytic amount of potassium tert-butoxide. The authors noted that electron-donating substituents on the phenyl ring enhanced reaction rates, while electron-withdrawing groups led to lower yields .

Catalytic Advances

Ogawa et al. (1997) developed a palladium-catalyzed cross-coupling approach using 1,3-benzodithiole-2-thione and phenylboronic acid . This method achieved a 92% yield under milder conditions (room temperature, 12 hours) and demonstrated excellent functional group tolerance:

The use of tetrakis(triphenylphosphine)palladium(0) as a catalyst enabled selective C–S bond formation without over-oxidation of the sulfur centers .

Asymmetric Synthesis

Recent work by Petruzziello et al. (2013) explored enantioselective synthesis using chiral Lewis acid catalysts . Employing a zinc(II)-bis(oxazoline) complex, they achieved moderate enantiomeric excess (ee) values of up to 68% for 2-phenyl-1,3-benzodithiole derivatives. This advancement opens avenues for producing optically active benzodithioles for chiral materials or pharmaceuticals.

Applications in Chemistry and Materials Science

Analytical Chemistry

Future Research Directions

Mechanistic Studies

Elucidating the electronic effects of substituents on the benzodithiole ring could optimize catalytic and materials applications. Density functional theory (DFT) calculations are needed to map charge distribution and reactive sites.

Biological Activity Screening

Given the bioactivity of sulfur heterocycles, 2-phenyl-1,3-benzodithiole derivatives should be evaluated for antimicrobial, anticancer, and anti-inflammatory properties.

Advanced Materials

The compound’s conjugated system suggests potential in organic semiconductors or photovoltaic devices. Fabricating thin films and measuring charge carrier mobility could validate these applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume